REACTION_CXSMILES
|
C([S:20][CH2:21][CH2:22][N:23]1[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[N:25]=[CH:24]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.N1C=CC=CC=1.[N+]([O-])([O-])=O.[Ag+:42]>CO.C(Cl)(Cl)Cl>[Ag:42].[SH:20][CH2:21][CH2:22][N:23]1[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[N:25]=[CH:24]1 |f:2.3|
|
Name
|
1-(2-tritylthioethyl)benzimidazole
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCN1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
CUSTOM
|
Details
|
then separated out
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
washed with methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Ag]
|
Name
|
|
Type
|
product
|
Smiles
|
SCCN1C=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.73 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 159.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |